Z-Pro-OH: A Technical Guide to Chemical Properties and Stability
Z-Pro-OH: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Pro-OH, chemically known as (2S)-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid or N-Cbz-L-proline, is a pivotal N-protected derivative of the amino acid proline. The introduction of the benzyloxycarbonyl (Z or Cbz) group provides robust protection for the proline nitrogen, making Z-Pro-OH an indispensable building block in peptide synthesis and medicinal chemistry. Its rigid pyrrolidine ring structure imparts unique conformational constraints on peptides, influencing their structure and biological activity. This technical guide provides an in-depth overview of the core chemical properties and stability of Z-Pro-OH, complete with experimental methodologies and logical workflows for its application.
Core Chemical and Physical Properties
Z-Pro-OH is typically supplied as a white to off-white crystalline powder. Its purity is crucial for successful application in synthesis, with assays commonly showing ≥98% purity.[1] Key physical and chemical properties are summarized in the tables below.
Table 1: General Chemical Properties of Z-Pro-OH
| Property | Value | Source(s) |
| CAS Number | 1148-11-4 | [2][3][4] |
| Molecular Formula | C₁₃H₁₅NO₄ | [2][5] |
| Molecular Weight | 249.26 g/mol | [5][6] |
| Appearance | White to off-white powder or crystals | [1][7] |
| Assay Purity | ≥98% (HPLC) | [1] |
Table 2: Physicochemical Data of Z-Pro-OH
| Property | Value | Source(s) |
| Melting Point | 76-78 °C (lit.) | [3][7] |
| Optical Rotation [α]20/D | -42° (c = 2 in ethanol) | [3][7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, DMF, Methanol, Ethanol.[1][2] Sparingly soluble in water.[1] | [1][2] |
| Storage Class | 11 - Combustible Solids | [7] |
Stability and Storage
Z-Pro-OH exhibits high chemical stability, making it a reliable reagent in both solid-phase and solution-phase synthetic techniques.[1] However, like all reagents, its stability is contingent on proper storage and handling.
Recommended Storage: For long-term stability, Z-Pro-OH should be stored desiccated at temperatures ranging from -20°C to 8°C in a tightly sealed container, protected from light and moisture.[1][2]
Potential Degradation Pathways: While specific degradation studies on Z-Pro-OH are not extensively published, potential pathways can be inferred from the general chemistry of N-protected amino acids.
-
Hydrolysis: The benzyloxycarbonyl (Cbz) protecting group is generally stable to basic conditions but can be cleaved under strong acidic conditions or through hydrogenolysis. The ester-like linkage of the Cbz group is not susceptible to hydrolysis under typical peptide synthesis conditions. However, prolonged exposure to extreme pH and elevated temperatures should be avoided.
-
Photodegradation: Amino acids and their derivatives can be sensitive to UV light.[8][9] Although the Cbz group offers some photostability, it is advisable to protect Z-Pro-OH and its solutions from direct light exposure to prevent potential degradation.[5][10]
-
Thermal Degradation: As a combustible solid, Z-Pro-OH will decompose at high temperatures, releasing nitrogen oxides and carbon monoxide.[11] It is stable under normal temperatures and pressures.[11]
Key Applications and Workflows
Z-Pro-OH is a versatile building block with critical roles in synthetic chemistry.
Solid-Phase Peptide Synthesis (SPPS)
The most prominent application of Z-Pro-OH is in peptide synthesis. The Cbz group serves as a temporary protecting group for the α-amine, preventing self-polymerization and allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[1][12]
Synthesis of Bioactive Molecules
Z-Pro-OH serves as a crucial starting material for the synthesis of various enzyme inhibitors, leveraging the unique structural properties of the proline scaffold.
-
Human Neutrophil Elastase (HNE) Inhibitors: Z-Pro-OH is used as a reactant in the multi-step synthesis of peptide-based carboxylic acid inhibitors targeting HNE, an enzyme implicated in inflammatory lung diseases.[13]
-
Prolidase Inhibition: Z-Pro-OH itself is a known inhibitor of prolidase, an enzyme critical for collagen metabolism and matrix remodeling.[14] This inhibitory action is a key tool for studying cellular pathways regulated by prolidase, such as the HIF-1α and Akt/mTOR signaling pathways.[14][15]
Experimental Protocols
The following sections detail generalized, standard protocols for determining the key physicochemical properties of Z-Pro-OH.
Melting Point Determination
This protocol is based on the capillary method using a digital melting point apparatus.[16][17][18][19]
Objective: To determine the temperature range over which the crystalline solid melts.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the Z-Pro-OH sample is completely dry. If the crystals are coarse, gently grind them into a fine powder using a mortar and pestle.[16]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the powder into the sealed end. The packed sample height should be approximately 2-3 mm.[17][19]
-
Initial Determination (Rapid): Place the loaded capillary into the heating block of the apparatus. Set a rapid heating rate (e.g., 10-20 °C/min) to find an approximate melting range. Record the temperatures at which melting begins and is complete.[18]
-
Accurate Determination (Slow): Allow the apparatus to cool at least 20 °C below the approximate melting point. Place a new, freshly packed capillary into the unit.
-
Set the apparatus to heat rapidly to a temperature about 15-20 °C below the approximate melting point, then adjust the heating rate to a slow 1-2 °C per minute.[17][18]
-
Observation: Observe the sample through the magnifying lens. Record the temperature (T1) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T2) at which the last solid crystal melts.
-
Reporting: The melting point is reported as the range T1 - T2. For a pure compound, this range is typically narrow (0.5-2 °C).[18][20]
Solubility Determination (Shake-Flask Method)
This protocol is a standard method for determining equilibrium solubility, adapted from USP guidelines.[2][21][22][23]
Objective: To determine the concentration of a saturated solution of Z-Pro-OH in a specific solvent at a given temperature.
Apparatus:
-
Thermostatically controlled shaker or water bath
-
Glass vials or flasks with screw caps
-
Analytical balance
-
Filtration device (e.g., syringe filters, 0.45 µm)
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid Z-Pro-OH to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol). The presence of undissolved solid must be visible.[22]
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration remains constant.[22]
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm filter to remove all undissolved solids.
-
Dilution and Analysis: Dilute the clear filtrate with a known volume of solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the concentration of the diluted solution using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. The result is reported in units such as mg/mL or mol/L.
Optical Rotation Measurement
This protocol describes the use of a polarimeter to measure the specific rotation of Z-Pro-OH.[7][24][25]
Objective: To measure the angle at which Z-Pro-OH rotates plane-polarized light, a characteristic property of chiral molecules.
Apparatus:
-
Polarimeter
-
Polarimeter cell (e.g., 1 dm length)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Solvent (e.g., high-purity ethanol)
Procedure:
-
Instrument Warm-up and Zeroing: Turn on the polarimeter's light source (typically a sodium lamp, D-line at 589 nm) and allow the instrument to warm up for at least 10 minutes.[24]
-
Fill the polarimeter cell with the pure solvent (the "blank"). Ensure no air bubbles are trapped in the light path. Place the cell in the polarimeter and zero the instrument.[24][25]
-
Sample Preparation: Accurately weigh a precise amount of Z-Pro-OH (e.g., 200 mg). Dissolve it in the chosen solvent (e.g., ethanol) in a volumetric flask (e.g., 10 mL) and fill to the mark. Calculate the concentration (c) in g/mL.
-
Measurement: Rinse the polarimeter cell with a small amount of the sample solution, then fill the cell with the solution, again ensuring no air bubbles are present.
-
Place the filled cell into the polarimeter and record the observed rotation (α) in degrees. Note the temperature, as it can affect the measurement.[24]
-
Calculation of Specific Rotation: Calculate the specific rotation [α] using Biot's law:[7] [α] = α / (l × c) Where:
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (dm)
-
c = concentration of the solution in g/mL
-
-
Reporting: The specific rotation is reported with the temperature and wavelength (e.g., [α]20/D), where 20 is the temperature in Celsius and D refers to the sodium D-line.
References
- 1. peptide.com [peptide.com]
- 2. biorelevant.com [biorelevant.com]
- 3. Z-Pro-OH 99 1148-11-4 [sigmaaldrich.com]
- 4. 1148-11-4|Z-Pro-OH|BLD Pharm [bldpharm.com]
- 5. A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 7. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Stability Testing Reveals Photoselective Clipping of Heavy Chain C‑Terminal Amino Acids That Leads to Fragmentation and Aggregation of an Antibody Fab Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. peptide.com [peptide.com]
- 12. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 13. Design and synthesis of peptide-based carboxylic acid-containing transition-state inhibitors of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Current Understanding of the Emerging Role of Prolidase in Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | PROLIDASE: A Review from Discovery to its Role in Health and Disease [frontiersin.org]
- 16. uomus.edu.iq [uomus.edu.iq]
- 17. Determination of Melting Point [wiredchemist.com]
- 18. chem.ucalgary.ca [chem.ucalgary.ca]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chm.uri.edu [chm.uri.edu]
- 21. uspbpep.com [uspbpep.com]
- 22. dissolutiontech.com [dissolutiontech.com]
- 23. uspnf.com [uspnf.com]
- 24. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 25. youtube.com [youtube.com]
